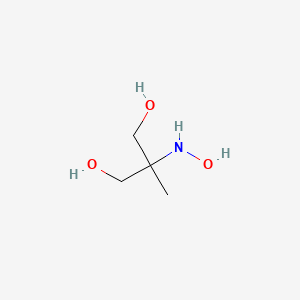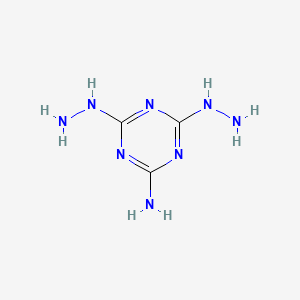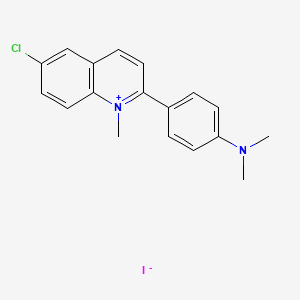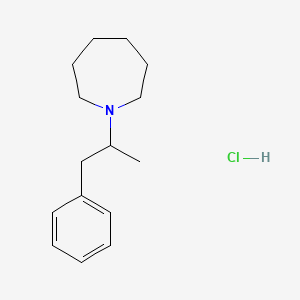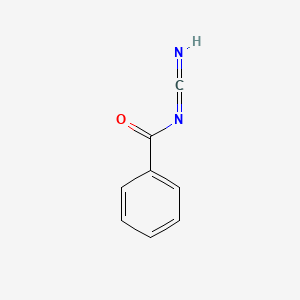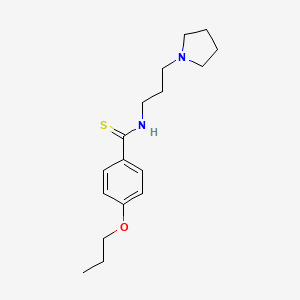
Benzamide, p-propoxy-N-(3-pyrrolidinylpropyl)thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, p-propoxy-N-(3-pyrrolidinylpropyl)thio-: is a synthetic organic compound with the molecular formula C17H26N2OS. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicine, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, p-propoxy-N-(3-pyrrolidinylpropyl)thio- typically involves the reaction of p-propoxybenzoyl chloride with N-(3-pyrrolidinylpropyl)thiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or thiols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Aplicaciones Científicas De Investigación
Chemistry: Benzamide, p-propoxy-N-(3-pyrrolidinylpropyl)thio- is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. It has shown activity against various gram-positive and gram-negative bacteria .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Benzamide, p-propoxy-N-(3-pyrrolidinylpropyl)thio- involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication. The compound may also interact with receptors in the human body to exert its anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
Benzamide: A simpler analog with a wide range of applications in medicine and industry.
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
N-(Pyridin-3-yl)benzamide: Studied for its anticancer properties.
Uniqueness: Benzamide, p-propoxy-N-(3-pyrrolidinylpropyl)thio- stands out due to its unique combination of a benzamide core with a propoxy and pyrrolidinylpropylthio substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
32416-22-1 |
|---|---|
Fórmula molecular |
C17H26N2OS |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
4-propoxy-N-(3-pyrrolidin-1-ylpropyl)benzenecarbothioamide |
InChI |
InChI=1S/C17H26N2OS/c1-2-14-20-16-8-6-15(7-9-16)17(21)18-10-5-13-19-11-3-4-12-19/h6-9H,2-5,10-14H2,1H3,(H,18,21) |
Clave InChI |
ZYBDNTXATMHQQB-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=S)NCCCN2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


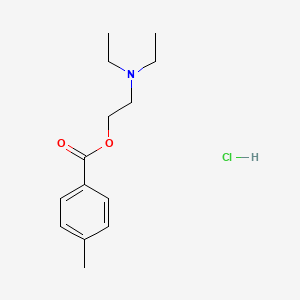
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
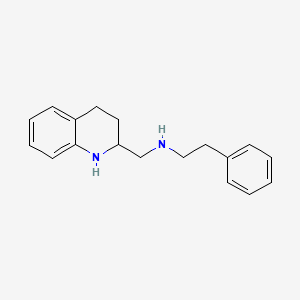
![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
